

structure-activity relationship (SAR) studies of 1-(4-Thiophen-2-ylphenyl)methanamine analogues

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Compound of Interest

Compound Name: 1-(4-Thiophen-2-ylphenyl)methanamine

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A Comparative Guide to the Structure-Activity Relationship (SAR) of **1-(4-Thiophen-2-ylphenyl)methanamine** Analogues and Related Compounds

This guide provides a comparative analysis of the structure-activity relationships (SAR) of compounds structurally related to **1-(4-thiophen-2-ylphenyl)methanamine**. Due to a lack of publicly available SAR studies on this specific scaffold, this guide focuses on analogous compounds, particularly those investigated as monoamine oxidase (MAO) inhibitors, to infer potential SAR trends.

Introduction to Thiophene-Based Compounds in Drug Discovery

Thiophene is a five-membered aromatic ring containing a sulfur atom, which is considered a privileged scaffold in medicinal chemistry.[1] Thiophene derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neurological effects.[2] The thiophene ring can act as a bioisostere of a phenyl ring, offering advantages in terms of metabolic stability and target interaction.[1] The **1-(4-thiophen-2-ylphenyl)methanamine** scaffold combines a thiophene ring and a phenyl ring linked by a single bond, with a methanamine group attached to the phenyl ring. This arrangement suggests

potential interactions with biological targets that recognize biaryl structures, such as certain enzymes and receptors in the central nervous system.

SAR of Analogous Thienyl Chalcone Derivatives as Monoamine Oxidase B (MAO-B) Inhibitors

Recent studies on 1,4-benzodioxan-substituted thienyl chalcone derivatives have provided valuable insights into their activity as reversible inhibitors of human monoamine oxidase B (MAO-B).[3] MAO-B is a key enzyme in the metabolism of dopamine, and its inhibition is a therapeutic strategy for neurodegenerative diseases like Parkinson's disease.

Key Findings:

- **Substitution on the Phenyl Ring:** The nature and position of substituents on the phenyl ring significantly influence MAO-B inhibitory activity.
- **Role of the Thiophene Ring:** The thiophene ring is a crucial component for the inhibitory action.

Data Presentation:

Compound ID	Structure	MAO-B IC ₅₀ (μM)[3]
2	(E)-3-phenyl-1-(thiophen-2-yl)prop-2-en-1-one	> 100
3	(E)-3-(2,3-dihydrobenzo[b][4][5]dioxin-6-yl)-1-(thiophen-2-yl)prop-2-en-1-one	0.019
8	(E)-3-(naphthalen-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one	0.027
9	(E)-3-(4-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one	0.015
10	(E)-3-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one	0.011

SAR of Chalcone Analogues as Monoamine Oxidase Inhibitors

A series of chalcone analogues have been synthesized and evaluated for their inhibitory activity against both MAO-A and MAO-B.[6][7][8] These studies provide a broader understanding of how substitutions on the phenyl rings of a bi-aromatic system can modulate potency and selectivity.

Data Presentation:

Compound ID	R	R'	MAO-A IC ₅₀ (μM)[6][7][8]	MAO-B IC ₅₀ (μM)[6][7][8]
1	4-Br	4-N(CH ₃) ₂	> 100	1.62 ± 0.11
2	4-Br	4-OCH ₃	> 100	0.81 ± 0.05
3	4-SO ₂ CH ₃	4-Br	1.89 ± 0.13	0.18 ± 0.01
4	4-SO ₂ CH ₃	4-OCH ₃	2.51 ± 0.17	0.23 ± 0.01

Experimental Protocols

Synthesis of Thienyl Chalcone Derivatives[3]

A solution of the appropriate benzaldehyde (1.0 mmol) and 2-acetylthiophene (1.0 mmol) in ethanol (10 mL) was treated with a 50% aqueous solution of NaOH (1.0 mL). The mixture was stirred at room temperature for 12 hours. The resulting precipitate was filtered, washed with water, and recrystallized from ethanol to afford the desired chalcone.

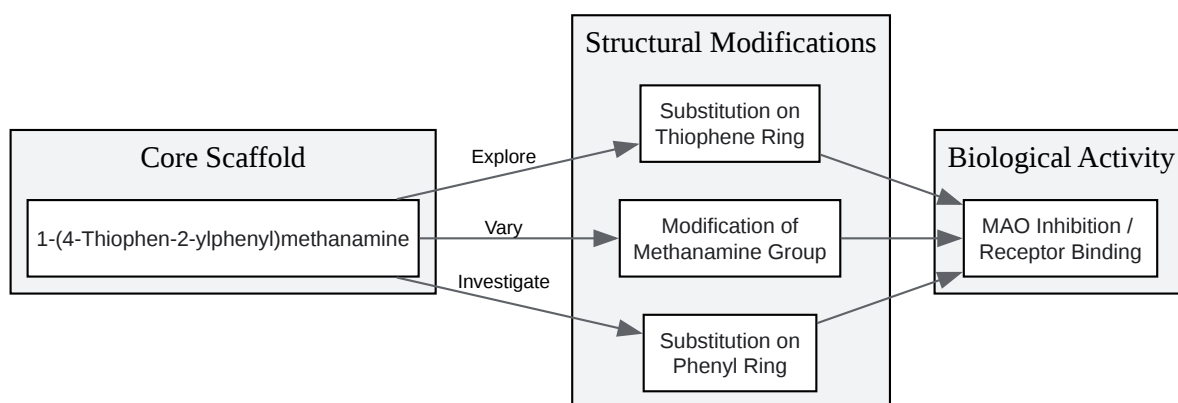
Human Monoamine Oxidase Inhibition Assay[3]

The inhibitory activity of the compounds on hMAO-A and hMAO-B was determined using a previously described method with minor modifications. Briefly, the recombinant human MAO-A and MAO-B were used as the enzyme sources. The assay was performed in a 96-well plate. The reaction mixture contained the test compound at various concentrations, the enzyme, and the substrate (kynuramine for MAO-A and benzylamine for MAO-B) in a phosphate buffer (pH 7.4). The reaction was initiated by the addition of the substrate and incubated for 30 minutes at

37°C. The reaction was stopped, and the product was measured using a fluorescence plate reader. The IC₅₀ values were calculated from the dose-response curves.

Visualizations

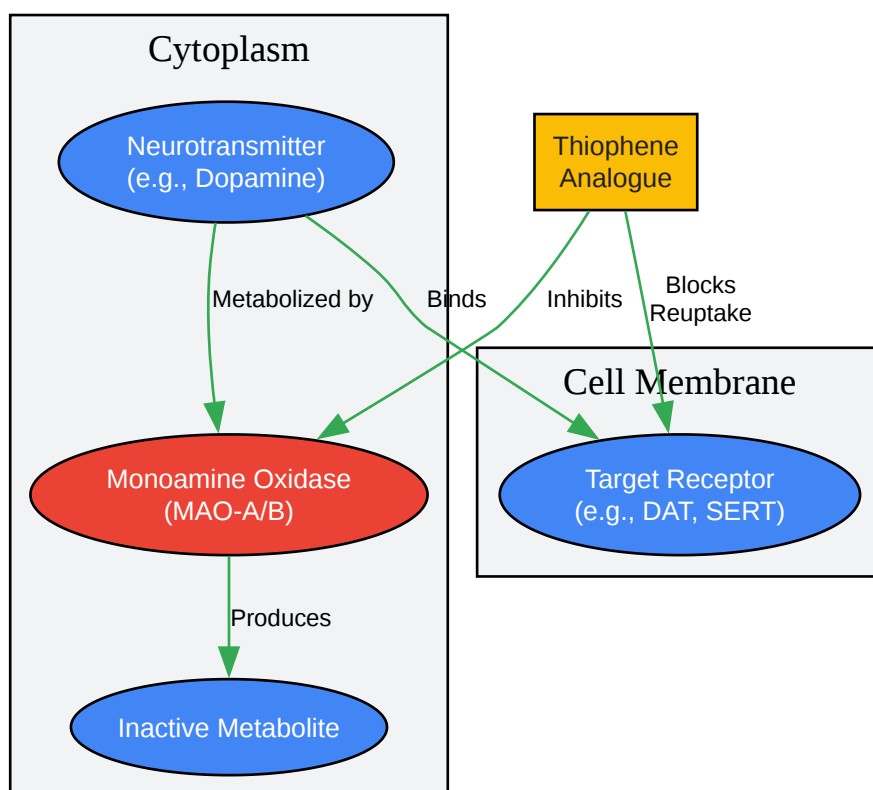
General Structure-Activity Relationship Logic



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Caption: General workflow for SAR studies of the core scaffold.

Hypothetical Signaling Pathway Inhibition



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Caption: Potential mechanisms of action for thiophene analogues.

Conclusion

The structure-activity relationship of **1-(4-thiophen-2-ylphenyl)methanamine** analogues is an area that warrants further investigation. Based on the analysis of structurally related compounds, it is plausible that this scaffold could yield potent inhibitors of monoamine oxidases or modulators of neurotransmitter transporters. The data from analogous thienyl chalcones and other chalcone derivatives suggest that substitutions on the phenyl ring are a key determinant of biological activity. Future studies should focus on the synthesis and biological evaluation of a focused library of **1-(4-thiophen-2-ylphenyl)methanamine** analogues to elucidate their specific SAR and therapeutic potential.

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